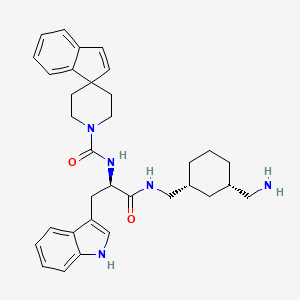

(1R,1'S,3'R/1R,1'R,3'S)-L-054,264

Description

Contextualizing Somatostatin (B550006) Receptors (SSTRs) in Biological Systems

Somatostatin is a naturally occurring peptide hormone that plays a crucial inhibitory role in various physiological processes. Its effects are mediated through a family of five distinct G protein-coupled receptors, designated SSTR1 through SSTR5. stocktitan.net These receptors are widely distributed throughout the body, including in the central nervous system, the endocrine system, and the gastrointestinal tract. ontosight.ai Activation of these receptors can lead to a range of cellular responses, most notably the inhibition of hormone secretion, including that of growth hormone, insulin (B600854), and glucagon (B607659). abmole.comnih.gov The diverse expression patterns and signaling pathways of the SSTR subtypes mean that they are implicated in a wide array of biological functions, from regulating neurotransmission to controlling cell proliferation. stocktitan.netabmole.com

Rationale for Research on Selective SSTR2 Agonists

The widespread functions of somatostatin have made its receptors attractive targets for therapeutic intervention in a variety of diseases. However, the short half-life of natural somatostatin limits its clinical utility. biorxiv.org This led to the development of more stable synthetic peptide analogs. A key challenge in this area has been to create compounds that are selective for specific SSTR subtypes.

The SSTR2 subtype, in particular, has garnered significant research interest. It is highly expressed in many neuroendocrine tumors and plays a key role in the regulation of hormone secretion from the pancreas. abmole.com Specifically, SSTR2 activation is a predominant pathway for inhibiting glucagon release, while SSTR5 is more critically involved in suppressing insulin secretion. researchgate.net Therefore, the development of agonists that selectively target SSTR2 is a strategic approach to modulate specific physiological processes while minimizing off-target effects that could arise from activating other SSTR subtypes. This selectivity is crucial for developing more precise research tools and potentially more targeted therapeutics. tocris.com

Positioning of (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 within Non-Peptide Somatostatin Receptor Ligand Development

The quest for improved somatostatin-based therapeutics evolved from natural somatostatin to more stable peptide analogs like octreotide (B344500). biorxiv.org However, these peptide-based drugs typically require administration by injection. nih.gov The subsequent frontier in this field has been the discovery and development of non-peptide SSTR ligands. These small-molecule compounds offer the potential for oral bioavailability, a significant advantage in terms of patient administration.

The late 1990s saw a surge in the development of non-peptide agonists for all five SSTR subtypes, largely driven by techniques like combinatorial chemistry. biorxiv.orgresearchgate.net It is within this innovative period that this compound emerged as a potent and highly selective non-peptide agonist for the SSTR2 subtype. bio-techne.com Its discovery represented a significant step forward in creating tools to dissect the specific functions of SSTR2 and provided a lead structure for the further design of orally active SSTR2-targeted agents. adameetingnews.org

Detailed Research Findings

This compound has been characterized through various in vitro studies to determine its binding affinity and functional activity at the different somatostatin receptor subtypes.

Binding Affinity

The binding affinity of this compound for the five human somatostatin receptor subtypes is typically measured by its inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity. Data clearly demonstrates the compound's high affinity and selectivity for the SSTR2 subtype. bio-techne.comscispace.com

| Receptor Subtype | Ki (nM) |

|---|---|

| SSTR1 | 537 |

| SSTR2 | 4 |

| SSTR3 | 3614 |

| SSTR4 | 2480 |

| SSTR5 | 5017 |

Functional Activity

Beyond its binding affinity, the functional consequences of receptor activation by this compound have been investigated in various cellular systems. For instance, in studies on human pancreatic β-cells, this SSTR2-specific agonist has been shown to significantly inhibit exocytosis. adameetingnews.org It has also been utilized as a research tool in studies of retinal neurogenesis, where it was observed to decrease the expression of photoreceptor markers, suggesting a role for SSTR2 signaling in negatively regulating photoreceptor differentiation. Furthermore, its activity in sensory neurons has been explored in the context of pain signaling. Some studies have reported an EC50 value, a measure of a drug's potency in producing a functional effect, of 2 nM for this compound. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N5O2/c34-20-23-6-5-7-24(18-23)21-36-31(39)30(19-26-22-35-29-11-4-2-9-27(26)29)37-32(40)38-16-14-33(15-17-38)13-12-25-8-1-3-10-28(25)33/h1-4,8-13,22-24,30,35H,5-7,14-21,34H2,(H,36,39)(H,37,40)/t23-,24+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMXHAMKVXERLM-FVBCXUTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)CNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization and Receptor Selectivity of 1r,1 S,3 R/1r,1 R,3 S L 054,264

Agonist Activity at Somatostatin (B550006) Receptor Subtype 2 (SSTR2)

(1R,1'S,3'R/1R,1'R,3'S)-L-054,264 is distinguished as a potent and selective agonist for the human SSTR2. rndsystems.com Research has demonstrated its high affinity for this receptor subtype, with a reported inhibitory constant (Ki) of 4 nM. rndsystems.com This high degree of affinity underscores its potency. Its activity has been leveraged in various scientific investigations, including studies on fear memory expression where its injection into the amygdala was shown to attenuate fear responses, highlighting the role of SSTR2 in modulating such processes. nih.gov Furthermore, its utility as an SSTR2-specific agonist has been documented in research on retinal neurogenesis and in organotypic slice cultures of the human neocortex. nih.govnih.gov

Comprehensive Receptor Binding Profile Across SSTR Subtypes (SSTR1, SSTR3, SSTR4, SSTR5)

A critical aspect of the pharmacological profile of this compound is its selectivity for SSTR2 over other somatostatin receptor subtypes. Comprehensive binding assays using cloned human somatostatin receptors have quantified this selectivity. The compound exhibits significantly lower affinity for SSTR1, SSTR3, SSTR4, and SSTR5, with Ki values that are orders of magnitude higher than that for SSTR2. rndsystems.com This pronounced selectivity makes it an invaluable tool for isolating and studying the specific functions of SSTR2.

The binding affinities for all five human somatostatin receptor subtypes are detailed in the table below.

| Receptor Subtype | Inhibitory Constant (Ki) in nM |

|---|---|

| SSTR1 | 537 |

| SSTR2 | 4 |

| SSTR3 | 3614 |

| SSTR4 | 2480 |

| SSTR5 | 5017 |

In Vitro Functional Assay Methodologies for Agonist Evaluation

The evaluation of this compound as an agonist involves various in vitro functional assays designed to measure the cellular response following receptor activation. Since SSTR2 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway, the principal mechanism of action is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. giffordbioscience.comrevvity.com

Common methodologies for assessing the agonist activity of compounds like L-054,264 include:

cAMP Assays : These assays directly measure the reduction in intracellular cAMP concentration following receptor activation. nih.gov Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are widely used for this purpose. revvity.comnih.govrevvity.com They are homogeneous, non-radioactive methods that provide high sensitivity and are suitable for determining the potency (EC50) of agonists. giffordbioscience.comrevvity.com

G-Protein Activation Assays : The [35S]GTPγS binding assay is a classic method that measures the activation of G-proteins upon agonist binding to the receptor. giffordbioscience.com In this assay, the non-hydrolyzable GTP analog, [35S]GTPγS, binds to the activated Gα subunit, and the resulting radioactivity is quantified. giffordbioscience.com

Calcium Mobilization Assays : Although SSTR2 is primarily Gi/o-coupled, GPCR activation can also lead to intracellular calcium (Ca2+) mobilization, especially when co-expressing a promiscuous G-protein like Gα16. youtube.com Fluorescence-based assays using calcium-sensitive dyes are employed to detect transient increases in intracellular calcium levels upon compound stimulation, providing another measure of receptor activation. youtube.comresearchgate.net The use of L-054,264 has been noted in ex vivo or in vitro Ca2+ imaging experiments. researchgate.net

Receptor Internalization Assays : Agonist binding to SSTR2 can induce receptor internalization, a process that can be visualized and quantified using techniques like immunofluorescence. nih.govnih.gov These assays can confirm the agonistic properties of a compound by measuring the translocation of the receptor from the cell surface to the interior. nih.gov

These in vitro assays are fundamental in characterizing the pharmacological profile of SSTR2 agonists, confirming their ability to not only bind to the receptor but also to elicit a functional cellular response.

Molecular and Cellular Mechanisms of Action of 1r,1 S,3 R/1r,1 R,3 S L 054,264

SSTR2-Mediated G Protein-Coupled Receptor (GPCR) Signaling Pathways

As a G protein-coupled receptor, SSTR2, upon activation by agonists like (1R,1'S,3'R/1R,1'R,3'S)-L-054,264, modulates several key intracellular signaling pathways. genecards.orgmedchemexpress.com These pathways are crucial in mediating the physiological effects of somatostatin (B550006) and its analogs.

Inhibition of Adenylyl Cyclase Activity

A primary and well-established signaling pathway for all five somatostatin receptor subtypes is the inhibition of adenylyl cyclase. medchemexpress.comnih.gov This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). Activation of SSTR2 by an agonist leads to the coupling of the receptor to inhibitory G proteins (Gi/o). medchemexpress.com This interaction results in a decrease in the intracellular concentration of cAMP, a critical second messenger involved in numerous cellular processes. nih.gov Somatostatin itself has been shown to inhibit basal adenylyl cyclase activity in various brain regions, an effect that is abolished by pertussis toxin, confirming the involvement of Gi proteins. nih.gov

Stimulation of Phosphotyrosine Phosphatase Pathways

SSTR2 activation also stimulates phosphotyrosine phosphatase (PTP) activity. genecards.orgnih.gov This includes the recruitment and activation of Src homology region 2 (SH2) domain-containing phosphatases, such as SHP-1 and SHP-2. nih.govnih.gov These phosphatases play a crucial role in the negative regulation of cell growth by dephosphorylating key signaling molecules involved in mitogenic pathways. nih.govnih.gov For instance, sst2-mediated activation of SHP-1 is a key mechanism for its anti-proliferative effects. nih.gov

Modulation of Na+/H+ Exchanger Function

The activity of the Na+/H+ exchanger (NHE) can also be modulated by SSTR activation. genecards.org NHEs are involved in the regulation of intracellular pH and cell volume. tocris.com While SSTR1 has been shown to stimulate the Na+/H+ exchanger via pertussis toxin-insensitive G proteins, the direct modulation of NHE by the SSTR2-specific agonist this compound is an area of ongoing investigation. genecards.org However, Gi/o-coupled receptor activation, a hallmark of SSTR2 signaling, has been shown to influence Na+/K+ ATPase activity, which can indirectly affect ion gradients relevant to NHE function. nih.gov

Interplay with Calcium Signaling Dynamics

The activation of SSTR2 by this compound has a significant impact on intracellular calcium ([Ca2+]i) dynamics. nih.govpatsnap.com In human pancreatic β-cells, this agonist has been observed to hyperpolarize the cell membrane and inhibit glucose-induced electrical activity, leading to a reduction in Ca2+ influx through voltage-dependent calcium channels. genecards.orgnih.gov Specifically, SSTR2 activation can inhibit P/Q-type Ca2+ channels. nih.gov Furthermore, a stimulus cocktail including L-054,264 has been shown to elicit calcium responses in mouse primary sensory neurons. patsnap.comtypeset.io

Downstream Intracellular Signaling Cascades Triggered by SSTR2 Activation

The initial G protein-mediated signals triggered by SSTR2 agonism propagate through various downstream intracellular signaling cascades. medchemexpress.comnih.govresearchgate.net A key pathway involves the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Activation of SSTR2 can lead to the phosphorylation and activation of ERK1/2, which is a critical regulator of cellular processes like proliferation, differentiation, and survival. nih.gov Studies in pancreatic cancer cells have shown that the specific SSTR2 agonist L-054,264 can induce ERK1/2 phosphorylation. nih.gov

The signaling pathways activated by SSTR2 are complex and can be influenced by the specific agonist. For example, the trafficking of the SSTR2A receptor after agonist binding can differ, leading to varied signaling outcomes. Agonists that promote rapid recycling of the receptor, such as L-054,264, may lead to more transient intracellular signaling compared to those that cause sustained receptor internalization. nih.gov

Specificity of Cellular Responses Elicited by this compound Agonism

The compound this compound exhibits high selectivity for the SSTR2 subtype over other somatostatin receptors. bio-techne.comtocris.com This specificity dictates the cellular responses it elicits.

| Receptor Subtype | Ki (nM) for this compound |

| sst1 | 537 |

| sst2 | 4 |

| sst3 | 3614 |

| sst4 | 2480 |

| sst5 | 5017 |

| Source: bio-techne.comtocris.com |

This high affinity for SSTR2 translates into specific physiological effects. For instance, in human pancreatic islets, the SSTR2-specific agonist L-054,264 significantly inhibits exocytosis from β-cells and α-cells, an effect that is much more potent than agonists for other SSTR subtypes. nih.gov This demonstrates that SSTR2 is the functionally dominant somatostatin receptor in these cells for regulating hormone secretion. nih.gov

Furthermore, in studies on retinal neuromodulation, the use of this specific SSTR2 agonist has helped to elucidate the role of SSTR2 in processes such as photoreceptor differentiation. medchemexpress.comresearchgate.net The agonist has been shown to influence the expression of specific cell-type markers in retinal explants. researchgate.net The specificity of this compound makes it a valuable tool for dissecting the precise roles of SSTR2 in various physiological and pathological processes. researchgate.netresearchgate.net

Preclinical Investigations of 1r,1 S,3 R/1r,1 R,3 S L 054,264 in Retinal Systems

Application in Retinal Neuromodulation Studies

(1R,1'S,3'R/1R,1'R,3'S)-L-054,264 is utilized in research focused on retinal neuromodulation due to its high selectivity for the sst2 receptor. arvojournals.org Somatostatin (B550006) and its receptors are known to play a role in neurotransmission and cellular proliferation in the central nervous system. nih.gov In the context of the retina, somatostatin is expressed by retinal ganglion cells during development, while its receptor, sst2, is found on neurogenic retinal progenitor cells (RPCs). arvojournals.org This expression pattern suggests a potential role for somatostatin signaling in regulating the development and function of retinal circuitry. The use of L-054,264 allows for the specific activation of the sst2 pathway, enabling researchers to dissect its precise contributions to retinal neuromodulation.

Modulation of Retinal Progenitor Cell Proliferation and Lineage Commitment

The activation of the sst2 receptor by this compound appears to influence the proliferation and lineage commitment of retinal progenitor cells. Research suggests that somatostatin signaling promotes the proliferation of RPCs. arvojournals.org In retinal explants treated with L-054,264, an increase in the relative fraction of primary progenitor cells was observed. nih.gov This indicates that while inhibiting differentiation towards a photoreceptor fate, sst2 agonism may encourage the maintenance of a proliferative progenitor state. This modulation of the balance between proliferation and differentiation is a critical aspect of normal retinal development.

Analysis of Cell Type-Specific Marker Gene Expression in Retinal Models

Quantitative real-time polymerase chain reaction (qRT-PCR) has been employed to analyze the expression of cell type-specific marker genes in embryonic mouse retinal explants treated with this compound. nih.gov These studies have provided quantitative data on the effects of sst2 activation on various retinal cell populations.

Treatment with L-054,264 led to a notable decrease in the expression of photoreceptor precursor markers. The table below summarizes the observed changes in gene expression.

| Gene Marker | Cell Type Association | Effect of this compound Treatment |

|---|---|---|

| Crx | Photoreceptor Precursors | Decreased Expression biorxiv.orgnih.gov |

| Otx2 | Photoreceptor Precursors | Decreased Expression biorxiv.orgnih.gov |

| Ccnd1 | General Progenitors | Not significantly changed |

| Fgf15 | Primary Progenitors | Not significantly changed |

| Vsx2 | Primary Progenitors | Not significantly changed |

| Neurog2 | Neurogenic Progenitors | Not significantly changed |

| Atoh7 | Neurogenic Progenitors | Not significantly changed |

| Pou4f2 | Retinal Ganglion Cells | Not significantly changed |

These findings highlight the specific impact of sst2 signaling on the photoreceptor lineage, as the expression of markers for other retinal cell types, such as general progenitors, primary progenitors, neurogenic progenitors, and retinal ganglion cells, did not show significant changes in response to L-054,264 treatment. nih.gov

Structure Activity Relationships Sar and Ligand Design Principles for 1r,1 S,3 R/1r,1 R,3 S L 054,264

Chemical Scaffolds and Structural Determinants for SSTR2 Agonism

The chemical architecture of L-054,264 is built upon two key scaffolds: a spiro[1H-indene-1,4'-piperidine] core and a β-methyltryptophan (β-MeTrp) derivative component. acs.orgnih.govbohrium.com This unique combination provides the necessary framework for high-affinity binding and potent agonism at the SSTR2 receptor.

Cryo-electron microscopy (cryo-EM) studies have provided a detailed view of how L-054,264 interacts with the SSTR2 binding pocket. nih.gov The molecule adopts an inverted Y-shaped conformation, allowing its different parts, or moieties (termed R1, R2, and R3), to fit snugly within the receptor. The R1 and R2 moieties are inserted deep into the ligand-binding pocket, while the R3 moiety is oriented towards the extracellular space. nih.gov

The agonistic activity of L-054,264 is determined by these precise interactions. The selectivity for SSTR2 over other somatostatin (B550006) receptor subtypes is largely dictated by a set of non-conserved amino acid residues within the SSTR2 binding pocket. Specifically, residues Phenylalanine 275 (F2756.54), Phenylalanine 294 (F2947.35), and Asparagine 276 (N2766.55) are critical for the selective recognition of L-054,264. nih.gov The hydrophobic packing between the two phenylalanine residues and the R3 moiety of L-054,264 is a key determinant of its high selectivity. nih.gov

Stereochemical Influence on Receptor Selectivity and Potency

Stereochemistry plays a pivotal role in the interaction between a ligand and its receptor. The specific three-dimensional arrangement of atoms in L-054,264, as indicated by its full chemical name, N-[(1R)-2-[[[(1S,3R)-3-(Aminomethyl)cyclohexyl]methyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]spiro[1H-indene-1,4'-piperidine]-1'-carboxamide, is crucial for its potent and selective binding to SSTR2. tocris.com

The defined stereocenters ensure that the molecule's functional groups are presented to the receptor in the optimal orientation for binding and activation. This precise fit is responsible for its high affinity for SSTR2 and its significantly lower affinity for other somatostatin receptor subtypes (SSTR1, SSTR3, SSTR4, and SSTR5). tocris.comresearchgate.net The compound demonstrates over 1000-fold selectivity for SSTR2 compared to the other subtypes. nih.gov This high degree of selectivity minimizes off-target effects, a desirable characteristic for any therapeutic agent.

The following table details the binding affinities (Ki values) of L-054,264 for the five human somatostatin receptor subtypes, illustrating its potent and selective nature.

| Receptor Subtype | Ki (nM) |

|---|---|

| sst1 | 537 |

| sst2 | 4 |

| sst3 | 3614 |

| sst4 | 2480 |

| sst5 | 5017 |

Data sourced from Bio-Techne and Tocris Bioscience. tocris.comresearchgate.net

Comparative Analysis with Peptide Somatostatin Analogs

Peptide-based somatostatin analogs, such as the native somatostatin-14 (SST-14) and the synthetic drug octreotide (B344500), have long been the standard for SSTR2-targeted therapies. nih.gov L-054,264, as a non-peptide agonist, presents several key differences in its interaction with the receptor.

One of the most significant distinctions lies in the post-activation trafficking of the SSTR2 receptor. While both peptide and non-peptide agonists stimulate the internalization of SSTR2, their subsequent fates differ markedly. nih.gov L-054,264 induces a transient internalization, with the receptor fully recycling back to the plasma membrane within 60 minutes. nih.gov In contrast, octapeptide analogs like octreotide and vapreotide (B1663551) cause a more sustained internalization with no detectable recycling over the same period. nih.gov This difference is partly attributable to the metabolic stability of L-054,264. Unlike SST-14, which is degraded by endothelin-converting enzyme-1 (ECE-1) in endosomes, the non-peptide structure of L-054,264 is resistant to this enzymatic degradation, which influences receptor recycling pathways. nih.gov

Structurally, L-054,264 possesses a distinct and more compact scaffold compared to the larger, more flexible peptide analogs. nih.govresearchgate.net For instance, octreotide has an extended structure that makes extensive contacts with the extracellular loops of the SSTR2 receptor, a feature that L-054,264 lacks. nih.gov These different binding modes and the resulting differential receptor trafficking highlight the unique pharmacological profile of L-054,264.

The table below summarizes the key comparative points between L-054,264 and peptide somatostatin analogs.

| Feature | (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 | Peptide Somatostatin Analogs (e.g., Octreotide, SST-14) |

|---|---|---|

| Chemical Nature | Non-peptide, small molecule | Peptide |

| Core Scaffold | Spiro[1H-indene-1,4'-piperidine] and β-MeTrp derivative | Cyclic peptide (typically octapeptide or larger) |

| Receptor Internalization | Transient | Sustained (for analogs like octreotide) nih.gov |

| Receptor Recycling | Complete and rapid nih.gov | Minimal or very slow (for analogs like octreotide) nih.gov |

| ECE-1 Degradation | Resistant nih.gov | Susceptible (SST-14) or resistant (synthetic analogs) nih.gov |

| Binding Mode | Compact, inverted Y-shape, specific contacts with TM helices nih.gov | Extended, contacts with extracellular loops and TM helices nih.gov |

Advanced Methodological Approaches Employing 1r,1 S,3 R/1r,1 R,3 S L 054,264

Utilization in Ex Vivo Retinal Explant Models

Ex vivo retinal explant cultures provide a powerful system to study retinal development and neurodegeneration in a controlled environment that maintains the three-dimensional architecture of the tissue. nih.gov In this context, (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 has been instrumental in elucidating the role of somatostatin (B550006) signaling in retinal neurogenesis. nih.gov

Studies using embryonic mouse retinal explants have demonstrated that treatment with this compound can influence the differentiation of specific retinal cell types. nih.gov For instance, application of this sst2 agonist was found to decrease the expression of photoreceptor marker genes, such as Crx and Otx2, suggesting that sst2 signaling negatively regulates photoreceptor differentiation. nih.gov This effect was observed in a concentration-dependent manner, further supporting the specific action of the compound through the sst2 receptor. nih.gov The use of retinal explants allows for direct manipulation and observation of these developmental processes in a way that is not feasible in vivo. researchgate.net

| Marker Gene | Cell Type | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Crx | Photoreceptor Precursors | Decreased Expression | nih.gov |

| Otx2 | Photoreceptor Precursors | Decreased Expression | nih.gov |

In Vitro Electrophysiological Investigations in Neural Cells

Patch-clamp electrophysiology in cultured neurons or acute tissue slices is a cornerstone technique for studying ion channel function and neuronal excitability. This compound has been employed in such studies to investigate the modulatory effects of sst2 receptor activation on neuronal activity.

In the context of the retina, this compound has been used to probe the function of dopamine (B1211576) amacrine cells and intrinsically photosensitive retinal ganglion cells (ipRGCs). jneurosci.orgebi.ac.uk Research has shown that activation of sst2A receptors by this compound in dopamine amacrine cells leads to an increase in K+ currents and a decrease in Ca2+ currents, ultimately inhibiting their spike activity. jneurosci.orgebi.ac.uk These findings highlight the role of somatostatin signaling in modulating the retinal circuitry involved in non-image-forming vision. jneurosci.orgebi.ac.uk

Beyond the retina, studies in other brain regions, such as the subiculum, have utilized this compound to characterize the effects of sst2 receptor activation. In subicular bursting cells, application of this agonist induced an outward current, consistent with hyperpolarization and a decrease in neuronal excitability. nih.gov

| Cell Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Dopamine Amacrine Cells (Retina) | Inhibition of Spike Activity | Increased K+ currents, Decreased Ca2+ currents | jneurosci.orgebi.ac.uk |

| Subicular Bursting Cells | Induction of Outward Holding Current (Hyperpolarization) | Activation of sst2 receptors | nih.gov |

Calcium Imaging Techniques for Cellular Response Profiling

Calcium imaging is a widely used technique to monitor the activity of large populations of cells simultaneously. This compound has been utilized in high-throughput calcium imaging screens to identify novel modulators of sensory neuron activity.

In one such study, a cocktail including this compound was used to elicit calcium responses in primary sensory neurons. nih.govdntb.gov.ua This approach allowed for the screening of a large library of bioactive compounds to identify those that could inhibit this induced calcium flux. nih.govdntb.gov.ua The results indicated that the calcium response triggered by the agonist cocktail was primarily due to the release of calcium from intracellular stores. nih.govresearchgate.net This methodology provides a powerful platform for discovering compounds with potential analgesic properties by targeting pathways that mediate sensory neuron sensitization. nih.govdntb.gov.ua

Furthermore, calcium imaging studies in retinal preparations have shown that the application of this compound can decrease the fluorescent intensity in tyrosine hydroxylase-expressing processes following depolarization, indicating an inhibition of calcium influx. escholarship.org

Molecular Genetic Approaches for Pathway Elucidation (e.g., qRT-PCR, scRNA-Seq Integration)

To understand the downstream molecular pathways affected by sst2 receptor activation, this compound is used in conjunction with molecular genetic techniques like quantitative real-time PCR (qRT-PCR) and single-cell RNA sequencing (scRNA-Seq).

In the study of retinal development, qRT-PCR was employed on retinal explants treated with this compound to measure the relative expression levels of various cell type-specific marker genes. nih.gov This analysis confirmed the downregulation of photoreceptor precursor markers Crx and Otx2. nih.govresearchgate.net

Emerging Research Frontiers and Future Directions for 1r,1 S,3 R/1r,1 R,3 S L 054,264 Research

Exploration of Undiscovered SSTR2-Mediated Signaling Pathways

While the canonical signaling pathway for SSTR2 involves coupling to inhibitory G-proteins (Gi/o) to inhibit adenylyl cyclase and reduce intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, emerging research suggests a more complex signaling repertoire. patsnap.commdpi.com The activation of SSTR2 can also lead to the modulation of ion channels and the activation of phosphotyrosine phosphatases. patsnap.com

The concept of "biased agonism" or "functional selectivity" is a key area for future exploration, where different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the activation of a subset of a receptor's potential signaling pathways. nih.gov The non-peptide nature of (1R,1'S,3'R/1R,1'R,3'S)-L-054,264, compared to endogenous peptide ligands like somatostatin-14, may allow it to induce a unique signaling profile. For instance, studies with other non-peptide SSTR2 agonists have shown differential effects on receptor internalization versus signaling. nih.gov

Future research utilizing this compound could focus on:

Investigating non-canonical G-protein coupling: While SSTR2 robustly couples to Gi/o proteins, some studies suggest potential weak interactions with other G-protein families like G12 or G15 under certain conditions. nih.gov

Delineating β-arrestin-mediated signaling: Beyond its role in receptor desensitization and internalization, β-arrestin can act as a scaffold for signaling complexes. The stability of the SSTR2-agonist-β-arrestin complex can be agonist-specific, influencing downstream signaling independent of G-proteins. nih.gov

Identifying novel downstream effectors: The use of phosphoproteomics and other systems biology approaches following selective SSTR2 activation with this compound could uncover previously unknown signaling cascades and effector proteins.

Investigation of Cross-Receptor Interactions and Functional Synergies

G protein-coupled receptors (GPCRs), including SSTR2, are known to form homodimers and heterodimers, which can alter their pharmacological and functional properties. mdpi.commdpi.com This receptor crosstalk adds a significant layer of complexity to somatostatin (B550006) signaling.

SSTR2 has been shown to form heterodimers with other SSTR subtypes and with unrelated GPCRs. mdpi.comemory.edu For example:

SSTR2/SSTR3 Heterodimerization: This interaction can lead to an altered desensitization profile compared to the individual receptors. emory.edu

SSTR2/SSTR5 Heterodimerization: This pairing can enhance the signaling potency of certain agonists and modulate receptor internalization. oup.com

SSTR2/μ-opioid Receptor (μ-OR) Heterodimerization: This interaction allows for significant co-internalization and cross-desensitization between the two receptors. emory.edu

SSTR2/Dopamine (B1211576) D2 Receptor (D2R) Heterodimerization: The formation of this complex is regulated by agonist binding. mdpi.com

The selective activation of SSTR2 by this compound provides a tool to probe the functional consequences of these specific heterodimers without the confounding effects of activating other SSTR subtypes. Future studies could explore how SSTR2 dimerization influences its function in specific neuronal circuits or disease states.

Known SSTR2 Interacting Receptor Partners

| Interacting Receptor | Functional Consequence of Heterodimerization |

| SSTR3 | Altered desensitization profile. emory.edu |

| SSTR5 | Increased signaling potency of specific agonists; modulation of receptor internalization. oup.com |

| μ-opioid Receptor | Co-internalization and cross-desensitization. emory.edu |

| Dopamine D2 Receptor | Agonist-regulated complex formation. mdpi.com |

Advanced Structural Biology Insights into SSTR2-Ligand Complexes

Recent breakthroughs in cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided high-resolution structures of SSTR2 in complex with various ligands, including the endogenous peptide agonist somatostatin-14 (SST-14) and a non-peptide agonist, L-054,522. elifesciences.orgresearchgate.net These structures reveal a deep ligand-binding pocket formed by the seven transmembrane helices. nih.govkaist.ac.kr

Key insights from these structural studies include:

Ligand Recognition: The structures delineate how SSTR2 recognizes the highly conserved Trp-Lys motif of peptide agonists at the bottom of the binding pocket. elifesciences.orgnih.gov

Receptor Activation: Agonist binding induces conformational changes, particularly an outward movement of transmembrane helices 5, 6, and 7, which is a hallmark of GPCR activation. elifesciences.orgnih.gov

Subtype Selectivity: Differences in the extracellular loops (ECLs), particularly ECL2 and ECL3, are key determinants of ligand selectivity among the different SSTR subtypes. elifesciences.orgnih.gov The flexibility of ECL2 appears to be a critical feature, adopting different conformations depending on the bound ligand. nih.gov

While a structure of SSTR2 with this compound is not yet available, the existing structures with other non-peptide agonists provide a framework for understanding how this class of molecules interacts with the receptor. Computational modeling and molecular dynamics simulations based on these structures can predict the binding mode of this compound and guide the design of future SSTR2-targeted compounds with specific properties. nih.gov

Development of Novel Preclinical Paradigms in Neurobiological Research

The selective activation of SSTR2 by this compound has proven valuable in several preclinical models, particularly in neurobiology.

Stress and Anxiety Models: In rodent models, SSTR2 activation in brain regions like the hippocampus and amygdala has been shown to have anxiolytic and anti-depressant effects. Intra-hippocampal infusion of this compound was found to reduce stress-induced increases in corticosterone (B1669441) levels. frontiersin.org In a rat model of chronic anxiety, treatment with this SSTR2 agonist showed potential in mitigating anxiety-like phenotypes. iu.edu

Retinal Neurogenesis and Neuromodulation: SSTR2 is the dominant somatostatin receptor expressed by photoreceptor precursors during retinal development. researchgate.net Studies using embryonic mouse retinal explants have shown that treatment with this compound can influence the expression of genes involved in photoreceptor precursor development, such as Otx2. researchgate.net This suggests a role for SSTR2 signaling in retinal neurogenesis and its potential as a target for retinal neuromodulation. elifesciences.orgmedchemexpress.commedchemexpress.com

Neuronal Excitability: In brain slice preparations, this compound has been used to study the role of SSTR2 in modulating neuronal excitability. For example, it was shown to induce an outward current in subicular bursting cells, consistent with a hyperpolarizing, inhibitory effect on these neurons. nih.gov

Preclinical Applications of this compound

| Preclinical Model | Key Finding with L-054,264 | Reference |

| Acute Foot Shock Stress (Mouse) | Lowered elevated plasma and hippocampal corticosterone levels. | frontiersin.org |

| Ucn-1 Priming Model of Chronic Anxiety (Rat) | Showed potential to briefly mask the development of an anxiety-like phenotype. | iu.edu |

| Embryonic Mouse Retinal Explants | Influenced the expression of photoreceptor precursor genes (Otx2). | researchgate.net |

| Rat Hippocampal Slices (Imipramine-treated) | Increased phosphorylation of CaMKII. | researchgate.net |

| Rat Subicular Brain Slices | Induced an outward current, hyperpolarizing bursting cells. | nih.gov |

Therapeutic Potential from a Basic Research Perspective

From a basic research perspective, the selective activation of SSTR2 by agonists like this compound points to several potential therapeutic avenues. The widespread expression and function of SSTR2 in neuroendocrine regulation, tumor suppression, and neurotransmission make it a compelling target. researchgate.net

Neuroendocrine and Gastrointestinal Disorders: The well-established role of SSTR2 in inhibiting hormone secretion forms the basis for the use of SSTR2 agonists in conditions like acromegaly (excess growth hormone) and neuroendocrine tumors (NETs). patsnap.com

Neurological and Psychiatric Disorders: Dysregulation of SSTR2 has been linked to neurodegenerative disorders like Alzheimer's disease and epilepsy. researchgate.net The ability of SSTR2 agonists to modulate neurotransmitter release and depress neuronal excitability suggests potential for managing conditions characterized by neuronal hyperexcitability. patsnap.comnih.gov The anxiolytic and anti-depressant-like effects observed in preclinical models suggest that targeting SSTR2 could be a novel strategy for mood and anxiety disorders. frontiersin.org

Neuroprotection: Somatostatin signaling is implicated in neuroprotection. researchgate.net Exploring the downstream effects of selective SSTR2 activation could reveal mechanisms to protect neurons from various insults, which is relevant for a wide range of neurodegenerative conditions.

The development of selective, non-peptide agonists like this compound is crucial for advancing our understanding of these potential applications and for designing next-generation therapeutics with improved efficacy and specificity. researchgate.net

Q & A

Q. What is the receptor selectivity profile of (1R,1'S,3'R/1R,1'R,3'S)-L-054,264, and how should this inform experimental design?

The compound exhibits high selectivity for somatostatin receptor subtype 2 (SSTR2), with a Ki of 4 nM in human receptors. Lower affinities are observed for SSTR1 (Ki=537 nM), SSTR4 (Ki=2.48 µM), SSTR3 (Ki=3.61 µM), and SSTR5 (Ki=5.02 µM) . Researchers should prioritize SSTR2-focused studies (e.g., retinal neuromodulation) and use receptor-specific controls (e.g., SSTR3/SSTR5 antagonists) to isolate SSTR2-mediated effects. For binding assays, concentrations should align with SSTR2’s Ki to avoid off-target saturation.

Q. What are the optimal storage and solubility conditions for this compound in experimental settings?

The compound is soluble in ethanol (100 mM) and DMSO (50 mM) and should be stored at 4°C to maintain stability. For in vitro work, prepare stock solutions in DMSO, ensuring final solvent concentrations ≤0.1% to avoid cellular toxicity. For in vivo studies, ethanol-based formulations may require dilution in isotonic buffers .

Q. How does the compound’s stereochemistry influence its activity, and what analytical methods validate its structural integrity?

The (1R,1'S,3'R/1R,1'R,3'S) configuration is critical for SSTR2 binding. Researchers should employ chiral HPLC or X-ray crystallography to confirm stereochemical purity, especially after long-term storage or reconstitution. Comparative assays using enantiomerically impure batches can quantify activity loss due to structural degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory binding data when this compound shows varying affinities across different SSTR subtypes?

Contradictions may arise from assay-specific variables (e.g., membrane preparation methods, radioligand choice). To address this:

Q. What methodological considerations are critical when extrapolating in vitro findings to in vivo models?

Key factors include:

- Pharmacokinetics : Monitor plasma protein binding, as the compound’s high lipophilicity (predicted logP=1.3) may limit bioavailability.

- Metabolic Stability : Use liver microsome assays to assess clearance rates.

- Blood-Retinal Barrier Penetration : For retinal studies, employ intravitreal administration or assess transporter-mediated uptake .

Q. How should researchers design dose-response studies to account for the compound’s solubility limitations and receptor saturation?

- Use a bracketing approach: Start with concentrations near the SSTR2 Ki (4 nM) and extend to 10×Ki (40 nM) while ensuring solubility limits (50 mM in DMSO) are not exceeded.

- Include vehicle controls to distinguish solvent artifacts from true pharmacological effects.

- For in vivo models, calculate doses based on allometric scaling from in vitro EC50 values .

Q. What strategies mitigate off-target effects in functional assays, given its low but measurable affinity for SSTR1 and SSTR4?

- Combine the compound with subtype-specific antagonists (e.g., CYN-154806 for SSTR2, BIM-23056 for SSTR3).

- Use CRISPR-edited SSTR2-knockout cell lines as negative controls.

- Employ calcium imaging or cAMP assays to isolate SSTR2-specific signaling pathways .

Data Analysis and Reproducibility

Q. How can researchers validate the reproducibility of SSTR2 activation data across different laboratories?

- Adopt standardized protocols for cell culture (e.g., ATCC-certified lines) and ligand preparation.

- Share raw data (e.g., radioligand displacement curves) via repositories like Zenodo.

- Perform inter-lab cross-validation using blinded sample replicates .

Q. What statistical methods are appropriate for analyzing dose-response curves with this compound’s narrow effective concentration range?

- Use nonlinear regression (e.g., four-parameter logistic model) to fit sigmoidal curves.

- Apply the F-test to compare curve slopes between SSTR subtypes.

- Report IC50/EC50 values with 95% confidence intervals to quantify uncertainty .

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.